molecular formula C20H26N2O3S B249167 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine

1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine

Cat. No. B249167
M. Wt: 374.5 g/mol
InChI Key: CSBAUSQJWAEWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as EBP, is a compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in a variety of applications, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action for 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is complex and involves the modulation of multiple neurotransmitter systems. As a 5-HT1A receptor agonist, this compound can increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound can modulate dopamine D2 receptor activity, which may have implications for its potential use as an antipsychotic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is its selectivity for specific receptor systems, which allows for more precise and targeted research. Additionally, the compound is readily available and can be synthesized in high yields and purity. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine. One promising area of research involves the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the compound's effects on dopamine D2 receptor activity and its potential use as an antipsychotic agent. Finally, future research may explore the potential use of this compound in the treatment of autoimmune disorders, given its anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a compound that has shown promise in a variety of scientific research applications. Its selectivity for specific receptor systems, combined with its readily available synthesis method, make it an attractive compound for researchers. Future research may explore its potential use in the treatment of depression and anxiety disorders, its effects on dopamine D2 receptor activity, and its potential use in the treatment of autoimmune disorders.

Synthesis Methods

The synthesis of 1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been optimized for high yields and purity, making this compound a readily available compound for research purposes.

Scientific Research Applications

1-(4-Ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that this compound can act as a potent and selective serotonin 5-HT1A receptor agonist, which may have implications for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have potential as an antipsychotic agent, as it can modulate dopamine D2 receptor activity.

properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-3-17-4-6-18(7-5-17)16-21-12-14-22(15-13-21)26(23,24)20-10-8-19(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3

InChI Key

CSBAUSQJWAEWDU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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